molecular formula C10H11NO4 B11108192 2-[(2-Carboxyethyl)amino]benzoic acid CAS No. 4395-58-8

2-[(2-Carboxyethyl)amino]benzoic acid

Cat. No.: B11108192
CAS No.: 4395-58-8
M. Wt: 209.20 g/mol
InChI Key: IMRIVMODOMQPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Carboxyethyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the amino group is substituted with a carboxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Carboxyethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with a carboxyethylating agent. One common method is the reaction of 2-aminobenzoic acid with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Carboxyethyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various acylated or alkylated derivatives.

Scientific Research Applications

2-[(2-Carboxyethyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Carboxyethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Carboxyethyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxyethyl groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

4395-58-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(2-carboxyethylamino)benzoic acid

InChI

InChI=1S/C10H11NO4/c12-9(13)5-6-11-8-4-2-1-3-7(8)10(14)15/h1-4,11H,5-6H2,(H,12,13)(H,14,15)

InChI Key

IMRIVMODOMQPRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.